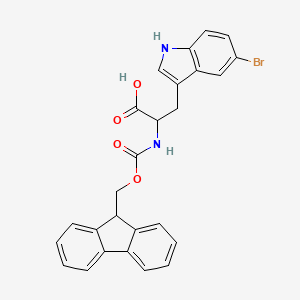

Fmoc-5-溴-DL-色氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-5-bromo-DL-tryptophan is a synthetic amino acid with the molecular formula C26H21BrN2O4 and a molecular weight of 505.36 . It has an Fmoc-protecting group, which is commonly used in peptide synthesis . The bromine atom adds unique chemical properties, including high electronegativity, reactivity, and isotope effect .

Synthesis Analysis

Fmoc-5-bromo-DL-tryptophan is a versatile and useful building block for peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Molecular Structure Analysis

The molecular structure of Fmoc-5-bromo-DL-tryptophan is defined by its molecular formula, C26H21BrN2O4 . It includes a bromine atom at the 5th position of the tryptophan indole ring, and an Fmoc-protecting group .Chemical Reactions Analysis

The Fmoc group in Fmoc-5-bromo-DL-tryptophan is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical and Chemical Properties Analysis

Fmoc-5-bromo-DL-tryptophan has a molecular weight of 505.36 . It is recommended to be stored at room temperature .科学研究应用

肽合成和修饰

Fmoc-5-溴-DL-色氨酸在肽的合成和修饰中起着关键作用。研究已经探索了开发用于肽酶的熄灭荧光底物,采用替代色氨酸的荧光氨基酸以增强荧光和酶学研究中的特异性。例如,DL-2-氨基-3-(7-甲氧基-4-香豆素)丙酸(Amp)已经合成并用于肽衍生物中用于肽酶活性分析,展示了其在荧光肽底物中的实用性(Knight, 1991)。

此外,利用Fmoc/tBu化学方法合成包含5-羟基色氨酸的肽突出了寡肽合成在治疗剂开发中的方法论进展。这强调了这些氨基酸在优化药物发现过程中的先导化合物特性方面的重要性(Lescrinier et al., 1995)。

分子印迹和吸附研究

Fmoc-色氨酸衍生物已被用于分子印迹以了解色谱法中有机溶剂对分子印迹聚合物(MIPs)的溶剂效应。研究表明不同的有机溶剂如何影响MIPs对Fmoc-色氨酸对映体的亲和力和选择性。这项研究为优化色谱条件以用于特定的分析和制备应用提供了见解,从而增强了基于MIP的分离的选择性和效率(Kim & Guiochon, 2005)。

药物开发和治疗应用

关于含色氨酸二肽衍生物的研究已经确定了可能作为形肽受体1(FPR1)拮抗剂的潜在候选药物,该受体与炎症性疾病有关。这突显了Fmoc-色氨酸衍生物在开发用于治疗中性粒细胞炎症性疾病的新疗法中的作用,展示了色氨酸衍生物在药物化学中的多功能性(Hwang et al., 2013)。

作用机制

Target of Action

It is known that fluorenylmethyloxycarbonyl (fmoc) conjugated amino acids, such as fmoc-5-bromo-dl-tryptophan, are commonly used in peptide synthesis .

Mode of Action

The Fmoc group acts as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS). It is stable and easily removable, allowing for efficient synthesis of peptides .

Biochemical Pathways

As a component in peptide synthesis, it likely plays a role in the formation of peptide bonds and the assembly of complex peptide structures .

Result of Action

In the context of peptide synthesis, the fmoc group aids in the formation of peptide bonds, contributing to the assembly of complex peptide structures .

Action Environment

It is known that fmoc conjugated amino acids are stable under a variety of conditions, making them suitable for use in various research and industrial applications .

安全和危害

未来方向

Fmoc-5-bromo-DL-tryptophan is a valuable tool in proteomics research . Its unique properties make it a versatile building block for peptide synthesis . Future research may explore its potential applications in scientific experiments, including peptide synthesis, drug discovery, biomaterials, and bioimaging .

属性

IUPAC Name |

3-(5-bromo-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21BrN2O4/c27-16-9-10-23-21(12-16)15(13-28-23)11-24(25(30)31)29-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAIIUHJPRPJYHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21BrN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Cyano-4'-(3-(1-methylethylsulfonamido)thiophen-2-yl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1326259.png)

![2,3-Dihydro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxan-2yl)phenyl]-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1326269.png)

![[4-(Sec-butoxy)phenyl]methanamine hydrochloride](/img/structure/B1326272.png)